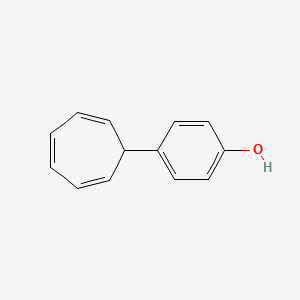
4-Cyclohepta-2,4,6-trienyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohepta-2,4,6-trienyl-phenol typically involves the reaction of phenol with cycloheptatriene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with a cycloheptatriene derivative in the presence of a strong base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohepta-2,4,6-trienyl-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are often employed.
Major Products
Wissenschaftliche Forschungsanwendungen
4-Cyclohepta-2,4,6-trienyl-phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Cyclohepta-2,4,6-trienyl-phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, while the cycloheptatriene ring can engage in π-π interactions with aromatic systems . These interactions enable the compound to modulate biological pathways and exhibit antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Cycloheptatriene: A seven-membered ring with alternating double bonds.
Tropylium Ion: A positively charged aromatic ion derived from cycloheptatriene.
Uniqueness
4-Cyclohepta-2,4,6-trienyl-phenol is unique due to the combination of a phenol group and a cycloheptatriene ring. This structure imparts distinct chemical properties, such as enhanced reactivity in electrophilic aromatic substitution reactions and potential biological activity .
Eigenschaften
CAS-Nummer |
91902-42-0 |
|---|---|
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
4-cyclohepta-2,4,6-trien-1-ylphenol |
InChI |
InChI=1S/C13H12O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h1-11,14H |
InChI-Schlüssel |
ADJMYENFFLWKGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
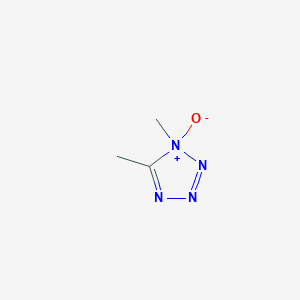
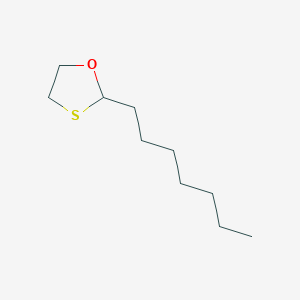
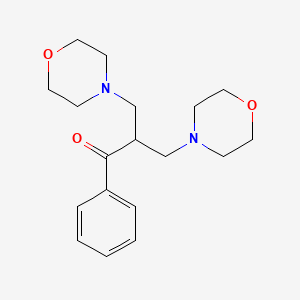
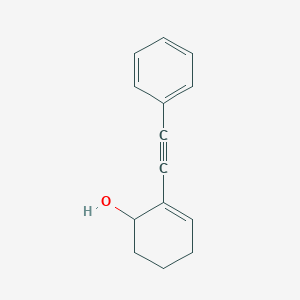

![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)

